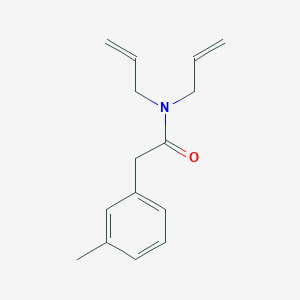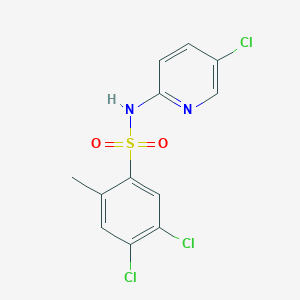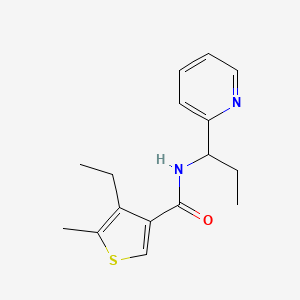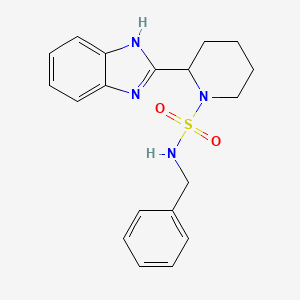![molecular formula C14H13IN2O2 B5367528 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of ion channels and other membrane proteins.
作用机制
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide acts as a non-specific blocker of ion channels by binding to the channel pore and preventing the flow of ions through the channel. It has been shown to bind to the extracellular vestibule of the CFTR channel, as well as the inner pore of the voltage-gated K+ channel. The exact mechanism of action of this compound on other ion channels is still being studied.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which is important for the regulation of ion and fluid transport in the lungs, intestines, and other organs. This compound has also been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is its non-specificity, which allows it to be used as a blocker of multiple ion channels. This makes it a valuable tool in the study of ion channel function and regulation. However, the non-specificity of this compound can also be a limitation, as it may affect other cellular processes and lead to off-target effects.
未来方向
There are many future directions for research involving 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide. One area of interest is the development of more specific blockers of ion channels, which would allow for more precise manipulation of ion channel function. Another area of interest is the use of this compound as a potential anti-cancer agent, which would require further study of its effects on cancer cells. Additionally, the physiological and pathophysiological processes involving ion channels and their regulation are still being studied, and this compound will likely continue to be a valuable tool in these areas of research.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research, particularly in the study of ion channels and other membrane proteins. Its non-specificity allows it to be used as a blocker of multiple ion channels, but also presents limitations in terms of off-target effects. Future research on this compound will likely focus on developing more specific blockers of ion channels, studying its potential as an anti-cancer agent, and further investigating the physiological and pathophysiological processes involving ion channels and their regulation.
合成方法
The synthesis of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide involves the reaction of 4-nitrostyrene with 2-methylpyridine in the presence of iodine. The resulting product is then purified using column chromatography. The chemical structure of this compound is shown below:
科学研究应用
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is primarily used as a blocker of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been found to inhibit other ion channels such as the voltage-gated K+ channel and the calcium-activated K+ channel. This compound is a valuable tool in the study of ion channel function and regulation, as well as the physiological and pathophysiological processes that involve these channels.
属性
IUPAC Name |
1-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-11-3-2-4-13(15)8-5-12-6-9-14(10-7-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHNILIWGGESE-HAAWTFQLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
![(2S,5R)-2,5-dimethyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5367490.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5367509.png)
![rel-(4aS,8aR)-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5367511.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)


